molecular formula C11H13FIN B12515189 1-(4-Fluoro-2-iodophenyl)piperidine

1-(4-Fluoro-2-iodophenyl)piperidine

Cat. No.: B12515189
M. Wt: 305.13 g/mol
InChI Key: CVGQMNXTJNZHFT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Fluoro-2-iodophenyl)piperidine can be achieved through several synthetic routes. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The reaction is controlled at temperatures between -14°C and 10°C, followed by heating to 25°C and adding phosphorus oxychloride. The mixture is then reacted for 4 hours at 60°C, and the solvent is evaporated under reduced pressure. The residues are poured into crushed ice, and the pH is adjusted to 8.1-8.5 using potassium carbonate. The resulting solid is filtered to obtain 1-(4-iodophenyl)piperidine-2,3-dione .

Chemical Reactions Analysis

1-(4-Fluoro-2-iodophenyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)piperidine involves its interaction with specific molecular targets and pathways. The introduction of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluoro-2-iodophenyl)piperidine can be compared with other piperidine derivatives, such as:

    1-(4-Chloro-2-iodophenyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluoro-2-bromophenyl)piperidine: Similar structure but with a bromine atom instead of iodine.

    1-(4-Fluoro-2-methylphenyl)piperidine: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in the specific combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C11H13FIN

Molecular Weight

305.13 g/mol

IUPAC Name

1-(4-fluoro-2-iodophenyl)piperidine

InChI

InChI=1S/C11H13FIN/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

CVGQMNXTJNZHFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)I

Origin of Product

United States

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